molecular formula C20H23FN2O3S B2361063 N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2,4,6-trimethylbenzenesulfonamide CAS No. 954713-98-5

N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2,4,6-trimethylbenzenesulfonamide

Cat. No.: B2361063
CAS No.: 954713-98-5
M. Wt: 390.47
InChI Key: GXTVEGRVRGFKGR-UHFFFAOYSA-N
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Description

The compound “N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2,4,6-trimethylbenzenesulfonamide” is a complex organic molecule. It contains a pyrrolidinone ring, a fluorophenyl group, a benzenesulfonamide moiety, and a trimethylbenzene group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrrolidinone ring, fluorophenyl group, benzenesulfonamide moiety, and trimethylbenzene group would all contribute to its overall structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. The pyrrolidinone ring, fluorophenyl group, benzenesulfonamide moiety, and trimethylbenzene group could all potentially participate in chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Quantum Chemical and Molecular Dynamic Simulation Studies

Piperidine derivatives similar to the requested compound have been studied for their corrosion inhibition properties on iron. Quantum chemical calculations and molecular dynamics simulations were utilized to understand the adsorption behaviors and inhibition efficiencies. These studies offer insights into the global reactivity parameters and binding energies on metal surfaces, providing valuable information for the development of corrosion inhibitors (Kaya et al., 2016).

Cyclooxygenase-2 Inhibition for Pain Management

Research on 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives, including those with fluorine substitutions, has demonstrated their potential as cyclooxygenase-2 (COX-2) inhibitors. This is significant for the development of treatments for conditions such as rheumatoid arthritis, osteoarthritis, and acute pain. The introduction of a fluorine atom has shown to preserve COX-2 potency and increase selectivity, highlighting the importance of structural modifications for therapeutic efficacy (Hashimoto et al., 2002).

Radical N-Demethylation of Amides

An innovative approach for N-demethylation of N-methyl amides using N-fluorobenzenesulfonimide as an oxidant has been developed. This methodology involves a copper catalyst and is significant for the transformation of amides to carbinolamines, further contributing to the synthesis of N-demethylated amides. This process underscores the versatility of fluorinated sulfonimides in facilitating complex organic transformations (Yi et al., 2020).

Functionalization of Fullerenes

The reaction of N-fluorobenzenesulfonimide (NFSI) with C60 has opened new avenues for the synthesis of various bisfullerene adducts. This functionalization process demonstrates the role of fluorinated reagents in the modification and derivation of fullerenes, leading to potential applications in material science and nanotechnology (Li et al., 2015).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s designed to be a drug, its mechanism of action would involve interacting with specific biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s handled and used. Proper safety measures should always be taken when working with chemicals .

Future Directions

The future directions for research on this compound would likely involve further studying its properties and potential applications. This could include exploring its use in various fields such as medicine, materials science, or chemical synthesis .

Properties

IUPAC Name

N-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]-2,4,6-trimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O3S/c1-13-8-14(2)20(15(3)9-13)27(25,26)22-11-16-10-19(24)23(12-16)18-6-4-17(21)5-7-18/h4-9,16,22H,10-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXTVEGRVRGFKGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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